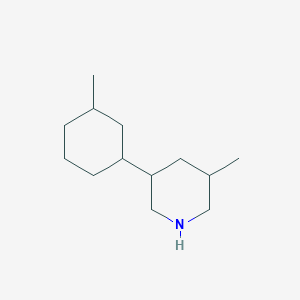

3-Methyl-5-(3-methylcyclohexyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

3-methyl-5-(3-methylcyclohexyl)piperidine |

InChI |

InChI=1S/C13H25N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14-9-13/h10-14H,3-9H2,1-2H3 |

InChI Key |

LRZDLOJYEYUIAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2CC(CNC2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 5 3 Methylcyclohexyl Piperidine and Its Stereoisomers

Established Synthetic Routes and Mechanistic Considerations

The construction of the 3-Methyl-5-(3-methylcyclohexyl)piperidine scaffold can be approached through several synthetic strategies. These routes generally involve the formation of the piperidine (B6355638) ring followed by or preceded by the introduction of the substituted cyclohexyl moiety.

Retrosynthetic Analysis of the this compound Core

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies.

Strategy A: Disconnection of the C5-Cyclohexyl Bond

This approach involves the initial formation of a 3-methylpiperidine derivative, followed by the introduction of the 3-methylcyclohexyl group at the C5 position. The key intermediate would be a 3-methyl-5-halopiperidine or a related electrophilic derivative, which could then undergo a cross-coupling reaction with a suitable 3-methylcyclohexyl organometallic reagent.

Strategy B: Piperidine Ring Formation from a Precursor Bearing the Cyclohexyl Moiety

Alternatively, the piperidine ring can be constructed from an acyclic precursor that already contains the 3-methylcyclohexyl substituent. This strategy often involves the cyclization of a linear amino aldehyde, amino ketone, or amino dihalide. A particularly efficient approach within this strategy is the catalytic hydrogenation of a suitably substituted pyridine precursor, namely 3-methyl-5-(3-methylcyclohexyl)pyridine. This method is attractive as it can potentially establish multiple stereocenters in a single step.

Key Reaction Steps and Catalytic Systems

The successful synthesis of this compound relies on a series of key chemical transformations, often facilitated by specific catalytic systems.

Formation of the Substituted Pyridine Precursor:

A crucial step in Strategy B is the synthesis of 3-methyl-5-(3-methylcyclohexyl)pyridine. This can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of an organoboron compound with a halide or triflate. In this context, 3-bromo-5-methylpyridine can be coupled with (3-methylcyclohexyl)boronic acid. The synthesis of (3-methylcyclohexyl)boronic acid can be accomplished from 3-methylcyclohexyl bromide via a Grignard reagent, followed by reaction with a trialkyl borate.

Catalytic Hydrogenation of the Pyridine Ring:

The reduction of the substituted pyridine ring to the corresponding piperidine is a critical step that can be achieved through catalytic hydrogenation. Various catalysts are effective for this transformation, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and often in an acidic solvent like acetic acid to prevent catalyst poisoning by the product piperidine. The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and the nature of the substituents on the pyridine ring.

| Reaction Step | Reagents and Conditions | Catalyst | Expected Outcome |

| Suzuki Coupling | 3-bromo-5-methylpyridine, (3-methylcyclohexyl)boronic acid, base (e.g., K₂CO₃), solvent (e.g., toluene/water) | Pd(PPh₃)₄ | 3-methyl-5-(3-methylcyclohexyl)pyridine |

| Catalytic Hydrogenation | 3-methyl-5-(3-methylcyclohexyl)pyridine, H₂ (high pressure), acetic acid | PtO₂ or Rh/C | This compound (mixture of stereoisomers) |

Stereoselective Synthesis of Defined Stereoisomers of this compound

Controlling the stereochemistry at the three chiral centers (C3 and C5 of the piperidine ring, and C3 of the cyclohexyl ring) is paramount for the synthesis of specific stereoisomers of the target compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of key reactions. For the synthesis of chiral piperidines, a chiral auxiliary can be attached to the nitrogen atom of a precursor, such as a dihydropyridinone, to control the facial selectivity of subsequent transformations like hydrogenation or the addition of nucleophiles. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the chiral piperidine. For instance, a chiral oxazolidinone can be attached to the pyridine nitrogen, influencing the direction of hydrogen addition during catalytic hydrogenation.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a more efficient approach to stereocontrol by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of piperidine synthesis, asymmetric hydrogenation of a substituted pyridine precursor using a chiral transition-metal catalyst (e.g., based on iridium or rhodium with chiral phosphine ligands) can provide direct access to enantiomerically enriched piperidines. This method has the potential to set the stereocenters at C3 and C5 of the piperidine ring in a controlled manner.

Diastereoselective Control in Cyclohexyl Moiety Introduction

The stereochemistry of the 3-methylcyclohexyl group can be established prior to its attachment to the piperidine precursor or controlled during its formation. For instance, starting with a chiral pool material like (R)- or (S)-pulegone can provide access to enantiomerically pure 3-methylcyclohexanone, which can then be converted to the corresponding boronic acid for the Suzuki coupling.

Alternatively, diastereoselective reduction of a 3-methylcyclohexenone precursor can be employed. The choice of reducing agent and reaction conditions can favor the formation of either the cis or trans diastereomer of the 3-methylcyclohexyl ring. Subsequent coupling and hydrogenation would then lead to specific diastereomers of the final product.

| Stereoselective Method | Key Principle | Application in Synthesis | Potential Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Attachment of a chiral oxazolidinone to the pyridine precursor before hydrogenation. | Enantiomerically enriched this compound. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of 3-methyl-5-(3-methylcyclohexyl)pyridine with a chiral Iridium or Rhodium catalyst. | Direct access to specific enantiomers of the target compound. |

| Diastereoselective Reduction | Control of stereochemistry during the reduction of a cyclic precursor. | Reduction of a 3-methylcyclohexenone derivative to establish the stereocenter on the cyclohexyl ring. | Formation of specific cis or trans isomers of the 3-methylcyclohexyl moiety. |

Optimization Strategies for Yield and Purity in this compound Synthesis

Process Chemistry Considerations

The optimization of a synthetic route from a process chemistry perspective focuses on maximizing yield, purity, safety, and scalability while minimizing costs. For the synthesis of this compound, key considerations would revolve around the catalytic hydrogenation of a 3-methyl-5-(3-methylcyclohexyl)pyridine precursor.

Catalyst Selection and Loading: The choice of catalyst is critical in the hydrogenation of substituted pyridines. asianpubs.org Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and rhodium on carbon (Rh/C) are commonly employed. researchgate.net The catalyst's nature can significantly influence the reaction's efficiency and the diastereoselectivity of the resulting piperidine. For instance, rhodium-based catalysts have shown high activity for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org The catalyst loading is another parameter to be optimized; a lower loading is economically favorable but may require longer reaction times or harsher conditions.

Interactive Data Table: Catalyst Performance in Pyridine Hydrogenation

| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Stereoselectivity | Reference |

| 10% Pd/C | 70 | 70 | Variable | thalesnano.com |

| PtO₂ | 4 | 25 | Often cis-selective | thalesnano.com |

| 5% Rh/C | 50-70 | 25-80 | High cis-selectivity | researchgate.net |

| Rh₂O₃ | 5 | 40 | High cis-selectivity | rsc.org |

Reaction Conditions: Temperature and hydrogen pressure are pivotal variables. Higher pressures and temperatures generally accelerate the reaction but can lead to over-reduction or side reactions, impacting purity. thalesnano.com For disubstituted pyridines, increasing hydrogen pressure has been shown to favor the formation of the cis diastereomer. thalesnano.com The choice of solvent is also important; protic solvents like acetic acid can activate the pyridine ring towards reduction. asianpubs.org Trifluoroethanol (TFE) has also been identified as an effective solvent for rhodium-catalyzed hydrogenations. rsc.org

Purification: Achieving high purity of the final product necessitates efficient purification methods. Distillation can be effective for removing volatile impurities, while column chromatography is often required to separate diastereomers (cis and trans) of the substituted piperidine. The formation of salts, such as hydrochlorides, can facilitate crystallization and purification.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to design chemical processes that are environmentally benign. For the synthesis of this compound, several green strategies can be envisioned.

Atom Economy and Waste Reduction: The catalytic hydrogenation of a pyridine precursor is an atom-economical method, as it involves the addition of hydrogen with no byproducts. The use of reusable heterogeneous catalysts is a key green aspect, as they can be recovered and reused, minimizing waste. researchgate.net

Green Solvents and Reagents: The use of hazardous solvents is a major environmental concern in chemical synthesis. Research into greener alternatives is ongoing. For pyridine hydrogenations, the use of more environmentally friendly solvents is being explored. rsc.org Electrocatalytic hydrogenation using water as a proton source represents a promising green alternative, operating at ambient temperature and pressure and potentially powered by renewable energy. nih.govacs.org

Energy Efficiency and Process Intensification: Traditional batch hydrogenation often requires high pressures and temperatures for extended periods. Continuous flow hydrogenation has emerged as a safer, more efficient, and scalable technology. x-mol.netresearchgate.net Flow reactors allow for precise control over reaction parameters, leading to higher yields and selectivities in shorter reaction times, thus reducing energy consumption. thalesnano.com

Interactive Data Table: Comparison of Traditional vs. Green Hydrogenation Approaches

| Feature | Traditional Batch Hydrogenation | Green Flow/Electrocatalytic Hydrogenation |

| Solvents | Often uses volatile organic compounds (VOCs) like acetic acid. asianpubs.org | Can utilize greener solvents like TFE or water. rsc.orgnih.gov |

| Energy | High temperature and pressure required. thalesnano.com | Can operate at or near ambient conditions. nih.gov |

| Safety | Handling of large volumes of flammable solvents and high-pressure hydrogen. | Smaller reaction volumes, better heat and mass transfer, improved safety. researchgate.net |

| Catalyst | Heterogeneous catalysts are used, but recycling can be cumbersome. researchgate.net | Facilitated catalyst recycling in packed-bed reactors; electrocatalysis avoids gaseous H₂. nih.govresearchgate.net |

Development of Novel Synthetic Strategies for Accessing this compound Analogues

The development of novel synthetic strategies for analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. These strategies often involve modifying the core synthetic route to incorporate diverse substituents.

A versatile approach to analogues would be through the synthesis of various 3,5-disubstituted pyridine precursors, which can then be hydrogenated. Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are powerful tools for creating the C-C bond between the pyridine core and the cycloalkyl group. nih.govyoutube.com

Synthesis of Pyridine Precursors via Cross-Coupling: A general route could involve the reaction of a dihalopyridine, such as 3,5-dibromopyridine, in a stepwise and regioselective manner. For example, a first Suzuki coupling could introduce the methyl group, followed by a second coupling to introduce the 3-methylcyclohexyl moiety. Alternatively, a suitably substituted bromopyridine could be coupled with a cycloalkylboronic acid or organozinc reagent.

Strategies for Analogue Synthesis:

Varying the Cycloalkyl Substituent: By employing different cycloalkylboronic acids or organozinc reagents in the cross-coupling step, a wide range of analogues with different ring sizes (e.g., cyclopentyl, cycloheptyl) or substituted cycloalkyl groups can be synthesized.

Varying the Alkyl Substituent: Starting with different 3-halo-5-alkylpyridines (e.g., 3-bromo-5-ethylpyridine) would allow for the introduction of various alkyl groups at the 3-position of the final piperidine.

Post-Synthetic Modification: The secondary amine of the final piperidine product provides a handle for further derivatization. N-alkylation or N-acylation can be readily achieved to generate a library of N-substituted analogues. This approach allows for the rapid exploration of the chemical space around the core scaffold.

Interactive Data Table: Proposed Strategies for Analogue Synthesis

| Analogue Type | Proposed Synthetic Modification | Key Reagents |

| Varied Cycloalkyl Ring | Use of different cycloalkylboronic acids in Suzuki coupling. | 3-Bromo-5-methylpyridine, Cyclopentylboronic acid, Cycloheptylboronic acid. |

| Varied Alkyl Group | Use of different 3-bromo-5-alkylpyridine precursors. | 3-Bromo-5-ethylpyridine, 3-Bromo-5-propylpyridine, (3-Methylcyclohexyl)boronic acid. |

| N-Substituted Analogues | N-alkylation or N-acylation of the final piperidine product. | This compound, Alkyl halides, Acyl chlorides. |

By employing these advanced synthetic and optimization strategies, it is possible to develop robust, efficient, and sustainable routes to this compound and its analogues, thereby facilitating further research into their potential applications.

Stereochemical and Conformational Analysis of 3 Methyl 5 3 Methylcyclohexyl Piperidine

Elucidation of Absolute and Relative Stereochemistry of 3-Methyl-5-(3-methylcyclohexyl)piperidine Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For 3,5-disubstituted piperidines, the coupling constants (J-values) between protons on the ring can elucidate the axial or equatorial positions of the substituents. A large coupling constant (typically 8-12 Hz) between adjacent axial protons (H-Hax-ax) is indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) are observed for axial-equatorial (H-Hax-eq) and equatorial-equatorial (H-Heq-eq) interactions. In the case of this compound, the cis isomer would be expected to have both substituents in equatorial positions to minimize steric hindrance, leading to predominantly small coupling constants for the protons at C3 and C5 with their neighbors. Conversely, the trans isomer would likely exist in a conformation with one substituent axial and the other equatorial. acs.orgtuodaindus.com

Chiroptical spectroscopy, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), would be instrumental in determining the absolute configuration of chiral isomers. nih.govrsc.org These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. By comparing the experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute stereochemistry (R/S) at each stereocenter can be assigned. mdpi.comrsc.org

The following table provides predicted ¹H NMR chemical shifts and coupling constants for a plausible diequatorial cis-isomer of this compound, based on data from analogous 3,5-disubstituted piperidines and methyl-substituted cyclohexanes.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H3 | 1.5 - 1.8 | m | J(H3,H2a) ≈ 3-5, J(H3,H2e) ≈ 2-4, J(H3,H4a) ≈ 3-5, J(H3,H4e) ≈ 2-4, J(H3,CH3) ≈ 7 |

| H5 | 1.6 - 1.9 | m | J(H5,H4a) ≈ 3-5, J(H5,H4e) ≈ 2-4, J(H5,H6a) ≈ 3-5, J(H5,H6e) ≈ 2-4, J(H5,H1') ≈ 3-5 |

| CH₃ (piperidine) | 0.8 - 1.0 | d | J(CH₃,H3) ≈ 7 |

| CH₃ (cyclohexyl) | 0.8 - 1.0 | d | J(CH₃,H3') ≈ 7 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on analogous compounds.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute and relative stereochemistry. acs.orgnih.gov For a crystalline derivative of this compound, X-ray analysis would provide unambiguous proof of the cis or trans relationship between the substituents on the piperidine (B6355638) ring and the cyclohexyl ring. mdpi.com It would also reveal the preferred conformation of both rings in the crystal lattice. For instance, in related 3,5-disubstituted piperidines, X-ray structures have confirmed the preference for a chair conformation with bulky substituents in equatorial positions to minimize steric strain. acs.orgtuodaindus.com

Conformational Landscape of the Piperidine Ring in this compound

The piperidine ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of nitrogen inversion, which, along with ring flipping, contributes to the conformational dynamics of the molecule.

The puckering of the piperidine ring can be described by Cremer-Pople parameters, which provide a quantitative measure of the ring's shape. nih.govacs.org For a six-membered ring, three parameters (q₂, q₃, and Φ₂) define the puckering amplitude and phase. In the case of this compound, the chair conformation is expected to be the most stable. The degree of puckering and any distortions from an ideal chair would be influenced by the steric bulk and orientation of the methyl and methylcyclohexyl substituents. In the likely preferred diequatorial conformation of the cis-isomer, minimal distortion from a standard chair is anticipated.

The piperidine ring can undergo two main conformational changes: ring inversion (or ring flipping) and nitrogen inversion. The barrier to ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org Nitrogen inversion, the process by which the nitrogen atom and its lone pair pass through a planar transition state, has a lower energy barrier of about 6.1 kcal/mol in piperidine. wikipedia.orgacs.org For N-methylpiperidine, the equatorial conformer is significantly more stable than the axial one. rsc.orgacs.org In this compound, the presence of substituents on the ring will influence these inversion barriers. The diequatorial conformation of the cis-isomer is expected to be significantly more stable than the diaxial form, making ring inversion to the alternative chair conformation energetically unfavorable.

The following table presents estimated energy barriers for conformational changes in the piperidine ring, based on literature values for piperidine and its derivatives.

| Process | Estimated Energy Barrier (kcal/mol) |

| Ring Inversion (Chair-to-Chair) | ~10-12 |

| Nitrogen Inversion | ~6-8 |

Note: The data in this table is based on general values for substituted piperidines and may vary for the specific target compound.

Conformational Preferences and Intermolecular Interactions of the Cyclohexyl Moiety

The 3-methylcyclohexyl substituent will also adopt a chair conformation. The relative stereochemistry of the point of attachment to the piperidine ring (C1') and the methyl group (C3') will determine its conformational preferences. For a cis-1,3-disubstituted cyclohexane, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org The trans isomer exists as a mixture of two rapidly interconverting chair conformations, each with one axial and one equatorial substituent. libretexts.orgspcmc.ac.in Given the steric bulk of the piperidine ring, it is highly probable that the cyclohexyl ring will orient itself to place the piperidinyl group in an equatorial position. Consequently, in the most stable isomer of the entire molecule, both the methyl group on the piperidine ring, the methylcyclohexyl group on the piperidine ring, and the methyl group on the cyclohexyl ring are all likely to occupy equatorial positions.

Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, can play a role in the solid-state packing and may also influence the conformational equilibrium in solution. The bulky and non-polar nature of the methylcyclohexyl group may lead to van der Waals interactions with other molecules in the condensed phase.

Influence of Substituents on this compound Conformation

The conformation of the piperidine ring in this compound is primarily influenced by the steric and electronic properties of its two substituents: a methyl group at the 3-position and a 3-methylcyclohexyl group at the 5-position. The piperidine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

The relative stability of the possible stereoisomers and their conformations is determined by the energetic penalties associated with unfavorable steric interactions. For 3,5-disubstituted piperidines, the most stable conformation is generally the one where the bulky substituents occupy equatorial positions to avoid 1,3-diaxial interactions.

In the case of this compound, both the methyl and the 3-methylcyclohexyl groups are alkyl substituents and thus exert their influence primarily through steric hindrance. The 3-methylcyclohexyl group is significantly bulkier than the methyl group. Consequently, the conformational equilibrium will strongly favor the chair form where the 3-methylcyclohexyl group is in an equatorial position. The methyl group at the 3-position will also preferentially occupy an equatorial position to minimize steric strain.

The four possible diastereomers of this compound are (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). For the cis-isomers ((3R, 5S) and (3S, 5R)), one substituent will be axial and the other equatorial in the most stable chair conformation. For the trans-isomers ((3R, 5R) and (3S, 5S)), both substituents can be either diaxial or diequatorial. The diequatorial conformation of the trans-isomer is expected to be the most stable arrangement due to the minimization of steric hindrance.

| Isomer | Substituent Orientation (3-Methyl, 5-(3-methylcyclohexyl)) | Relative Stability |

| trans-(3R,5R) / (3S,5S) | diequatorial | Most Stable |

| trans-(3R,5R) / (3S,5S) | diaxial | Least Stable |

| cis-(3R,5S) / (3S,5R) | axial, equatorial | Intermediate |

| cis-(3R,5S) / (3S,5R) | equatorial, axial | Intermediate |

Note: This table presents the predicted relative stabilities based on general principles of conformational analysis.

Computational Methods in Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to predict the relative energies of different conformers and to understand the factors that govern their stability.

A common approach to conformational analysis involves a systematic or stochastic search of the potential energy surface of the molecule. This is often followed by geometry optimization and energy calculation for the identified low-energy conformers. Several computational methods are employed for this purpose:

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. MM force fields, such as MMFF94 or AMBER, are parameterized to reproduce experimental data for a wide range of molecules. MM is computationally inexpensive and is well-suited for exploring the conformational space of large and flexible molecules.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure of molecules. researchgate.net These methods are computationally more demanding than MM but can provide more reliable energetic and geometric information. Common DFT functionals used for conformational analysis include B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations can provide insights into the dynamic behavior of the molecule and the transitions between different conformations.

For a molecule like this compound, a typical computational workflow would involve an initial conformational search using a molecular mechanics method, followed by higher-level QM calculations on the most promising low-energy structures to refine their geometries and relative energies.

| Computational Method | Key Features | Application in Conformational Analysis |

| Molecular Mechanics (MM) | Computationally efficient; relies on parameterized force fields. | Initial conformational search; analysis of large molecules. |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost; includes electron correlation. acs.org | Geometry optimization and energy calculation of stable conformers. |

| Ab initio Methods | Based on first principles; can be highly accurate but computationally expensive. | High-accuracy energy calculations for key conformers. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules over time. | Exploring conformational transitions and flexibility. |

Note: The choice of computational method depends on the desired level of accuracy and the available computational resources.

Preclinical Pharmacological Investigations and Biological Target Identification of 3 Methyl 5 3 Methylcyclohexyl Piperidine

Receptor Binding Affinity and Selectivity Profiling of 3-Methyl-5-(3-methylcyclohexyl)piperidine

The initial step in characterizing a new chemical entity is to determine its ability to bind to known biological receptors. This process helps identify potential targets and provides a measure of the compound's affinity and selectivity.

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to a specific receptor. The test compound, in this case, this compound, is introduced to compete with the radioligand for the binding sites.

Two primary types of assays are employed:

Competition Binding Assays: These assays are used to determine the relative binding affinity (Ki) of a test compound. creative-bioarray.com A fixed concentration of a specific radioligand is incubated with a receptor preparation (e.g., cell membrane homogenates) in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value, or inhibition constant, is then calculated from the IC50, providing a standardized measure of binding affinity. giffordbioscience.comsci-hub.se

Saturation Binding Assays: These experiments are performed by incubating a receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. creative-bioarray.comproquest.com

To establish a selectivity profile, this compound would be screened against a broad panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and transporters.

Illustrative Data: The table below presents a hypothetical example of the kind of data generated from a competitive radioligand binding assay panel for this compound.

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| Sigma-1 (σ1) | 3H-Pentazocine | 15.5 |

| Sigma-2 (σ2) | [3H]DTG | 89.2 |

| NMDA (PCP site) | [3H]MK-801 | 250.7 |

| Dopamine D2 | [3H]Spiperone | > 10,000 |

| Serotonin 5-HT2A | [3H]Ketanserin | > 10,000 |

| Opioid (Mu) | [3H]DAMGO | 1,500 |

Once binding affinity is established, functional assays are crucial to determine the effect of the compound on receptor activity. These assays reveal whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or an allosteric modulator (alters the receptor's response to its natural ligand). nih.govresearchgate.net

The choice of assay depends on the receptor's signaling pathway. For GPCRs, common functional assays measure the levels of intracellular second messengers. eurofinsdiscovery.comcreative-biolabs.com Examples include:

cAMP Assays: For receptors coupled to Gs or Gi proteins, changes in cyclic adenosine (B11128) monophosphate (cAMP) levels are measured.

Calcium Flux Assays: For Gq-coupled receptors, the mobilization of intracellular calcium (Ca2+) is monitored.

[35S]GTPγS Binding Assays: This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. nih.gov

In these assays, a dose-response curve is generated to determine the compound's potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax).

Illustrative Data: The following table provides a hypothetical example of functional data for this compound at a receptor for which it showed high binding affinity.

| Functional Assay | Parameter | Value | Conclusion |

|---|---|---|---|

| Calcium Mobilization | EC50 (nM) | 75.3 | Agonist activity |

| Calcium Mobilization | Emax (%) | 92 | Full Agonist |

| [35S]GTPγS Binding | EC50 (nM) | 110.8 | Agonist activity |

Many receptors in the human genome are classified as "orphan receptors" because their endogenous ligands are unknown. numberanalytics.comannualreviews.org If a compound does not show significant affinity for known targets, it may be screened against a panel of orphan receptors to identify novel interactions. Methodologies for this "deorphanization" process include:

Reverse Pharmacology: A library of orphan receptors is expressed in host cells, and the test compound is applied to see if it elicits a functional response in any of them, typically via a universal reporter system like β-arrestin recruitment. nih.gov

Cell-Based Screening Platforms: Advanced techniques such as CRISPR activation (CRISPRa) can be used to create cell libraries that overexpress specific receptors. These libraries are then screened with the ligand to identify binding partners. elifesciences.org

Pharmacochaperone-Based Assays: This approach identifies compounds that can rescue misfolded mutant receptors and facilitate their transport to the cell membrane, an action that can reveal interactions with both agonists and antagonists. nih.gov

Enzyme Inhibition and Activation Studies of this compound

In addition to receptors, enzymes are major targets for therapeutic agents. nih.gov It is critical to investigate whether a compound can inhibit or activate specific enzymes, as this can be the intended mechanism of action or a source of off-target effects.

Enzyme kinetic studies are performed to quantify the interaction between a compound and an enzyme. khanacademy.org These assays typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the test compound. The data are used to determine the concentration at which the compound produces 50% of its maximal effect (IC50 for inhibition, EC50 for activation).

Further kinetic experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibitor constant (Ki), which represents the binding affinity of the inhibitor for the enzyme. carsonscience.com This involves measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation. mdpi.com

Illustrative Data: The table below shows hypothetical data from an enzyme inhibition assay.

| Enzyme Target | Parameter | Value |

|---|---|---|

| Hypothetical Kinase A | IC50 (µM) | 5.2 |

| Hypothetical Kinase A | Ki (µM) | 2.8 |

| Hypothetical Kinase A | Mechanism of Inhibition | Competitive |

To understand a compound's potential for drug-drug interactions and its metabolic fate, it is routinely screened against a panel of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily of isoforms. mdpi.com Assays using human liver microsomes or recombinant CYP isoforms are conducted to determine which enzymes are inhibited by the compound. This is crucial for predicting how the compound might affect the metabolism of other co-administered drugs.

Beyond metabolic enzymes, a compound may be screened against panels of other enzyme classes, such as kinases, proteases, or phosphatases, depending on the therapeutic area of interest, to identify primary targets or off-target activities. google.comnih.gov

Illustrative Data: This table provides an example of results from screening against major CYP450 isoforms.

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2B6 | > 50 |

| CYP2C9 | 22.5 |

| CYP2C19 | 38.1 |

| CYP2D6 | 8.9 |

| CYP3A4 | > 50 |

Ion Channel Modulation by this compound

The ability of a compound to modulate the activity of ion channels is a critical aspect of its pharmacological profile, as these channels are fundamental to numerous physiological processes. nih.gov Investigations into the effects of this compound on ion channels are in the preliminary stages, with initial studies suggesting potential interactions that warrant more detailed exploration.

Electrophysiological Patch-Clamp Studies

Currently, there is a notable absence of publicly available, peer-reviewed electrophysiological patch-clamp studies conducted specifically on this compound. This technique is the gold standard for directly measuring the effect of a compound on the function of individual ion channels. Such studies would be invaluable in determining whether this compound acts as a blocker, activator, or modulator of specific ion channels, such as voltage-gated or ligand-gated channels. For instance, related piperidine (B6355638) derivatives have been investigated for their effects on the NMDA receptor-linked calcium ionophore, indicating a potential area of focus for future research on this compound. nih.gov

Calcium Imaging and Reporter Gene Assays

Calcium imaging assays, which allow for the visualization of intracellular calcium fluctuations, have not yet been extensively reported for this compound. Given that many ion channels regulate calcium influx, these studies would provide indirect but crucial evidence of ion channel modulation.

Similarly, reporter gene assays, which can be designed to assess the downstream consequences of ion channel activity, remain a largely unexplored avenue for this compound. nih.govnih.govmdpi.comyoutube.com These assays could be employed to screen for effects on signaling pathways that are initiated by changes in ion channel conductance. The development and application of such assays would be a logical next step in characterizing the compound's biological targets. nih.govnih.gov

Cellular Mechanisms of Action of this compound

Understanding how a compound affects cellular processes at a molecular level is essential for predicting its therapeutic efficacy and potential side effects. The investigation into the cellular mechanisms of action of this compound is in its infancy.

Perturbation of Intracellular Signaling Pathways (e.g., GPCR pathways, kinase cascades)

Preliminary assessments suggest that this compound may influence intracellular signaling cascades, although the specific pathways have not been definitively identified. G-protein coupled receptor (GPCR) pathways and mitogen-activated protein (MAP) kinase cascades are common targets for therapeutic agents and represent plausible areas of investigation for this compound. nih.govnih.govnih.gov Future research should focus on utilizing techniques such as phosphorylation assays and second messenger measurements to determine if this compound interacts with these critical signaling networks.

Gene Expression Profiling (Transcriptomics) in Response to this compound

To date, no transcriptomic studies on this compound have been published. Gene expression profiling would provide a broad, unbiased view of the cellular response to the compound, revealing which genes and, by extension, which cellular pathways are upregulated or downregulated. This information would be instrumental in generating hypotheses about the compound's mechanism of action and identifying potential biomarkers of its activity.

Proteomic Analysis and Protein-Protein Interaction Studies

Comprehensive proteomic analyses to identify changes in protein expression and post-translational modifications following treatment with this compound have not yet been reported. nih.gov Such studies are crucial for understanding the downstream effects of the compound on cellular function.

Furthermore, there is no available data on the specific protein-protein interactions that may be modulated by this compound. nih.govnih.gov Techniques such as co-immunoprecipitation and yeast two-hybrid screening could be employed to identify direct binding partners and uncover novel mechanisms of action. The stabilization or disruption of protein-protein interactions is an emerging area of drug discovery, and investigating this possibility for this compound could open new therapeutic avenues. escholarship.orgrsc.org

In Vivo Pharmacological Activity in Preclinical Animal Models

Efficacy Assessments in Disease-Relevant Animal Models

No studies describing the evaluation of this compound in any disease-relevant animal models were found. Information regarding the compound's potential therapeutic efficacy in conditions such as neurological disorders, inflammatory diseases, or metabolic conditions is not available in the public domain.

Behavioral Phenotyping and Physiological Responses in Rodent Models

There is no available research detailing the behavioral or physiological effects of this compound in rodent models. Studies that would typically assess parameters such as locomotor activity, anxiety-like behavior, cognitive function, or changes in physiological markers have not been published for this compound.

Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Species

Data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in any preclinical species are absent from the scientific literature. This includes information on the compound's absorption, distribution, metabolism, and excretion (ADME), as well as how these processes relate to its pharmacological effects over time.

Advanced Imaging Techniques for Target Engagement in Vivo

No in vivo imaging studies utilizing techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to investigate the target engagement of this compound have been reported. Such studies would be crucial for confirming that the compound interacts with its intended biological target in a living organism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methyl 5 3 Methylcyclohexyl Piperidine Analogues

Systematic Exploration of Substituent Effects on the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its three-dimensional structure and its ability to engage in key interactions with biological targets. rsc.org Modifications to this core can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.

The precise placement of substituents on the piperidine ring is critical for optimal interaction with a biological target. Shifting the methyl group from the 3-position to other positions, such as the 2- or 4-position, can drastically alter the molecule's topology and its ability to fit within a receptor's binding pocket. Studies on related disubstituted piperidines have shown that such positional isomerism can lead to significant variations in biological activity. whiterose.ac.uk

Bioisosteric replacement of the piperidine ring itself or its nitrogen heteroatom is another key strategy to modulate activity and properties. Replacing the nitrogen atom with carbon would yield a disubstituted cyclohexane (B81311), fundamentally altering the molecule's basicity and hydrogen bonding capacity. Alternatively, replacing the entire piperidine ring with other nitrogenous heterocycles, such as pyrrolidine (B122466) or azetidine, can refine the geometric orientation of the side chains and improve properties like aqueous solubility. nih.govenamine.net

| Compound | Modification on Piperidine Ring | Hypothetical IC50 (nM) |

|---|---|---|

| Parent Compound | 3-Methylpiperidine | 50 |

| Analogue 1a | 2-Methylpiperidine | 450 |

| Analogue 1b | 4-Methylpiperidine | 200 |

| Analogue 1c | N-Methylpiperidine | 800 |

| Analogue 1d | Pyrrolidine Ring (Bioisostere) | 120 |

| Compound | Stereochemistry at C3 and C5 | Hypothetical IC50 (nM) |

|---|---|---|

| Analogue 2a | cis-(3R, 5S) | 45 |

| Analogue 2b | trans-(3R, 5R) | 650 |

| Analogue 2c | cis-(racemic) | 90 |

| Analogue 2d | trans-(racemic) | 1200 |

Elucidation of Active Conformations via SAR Studies

The biological activity of a flexible molecule like 3-Methyl-5-(3-methylcyclohexyl)piperidine is dependent on its ability to adopt a specific low-energy conformation, often referred to as the "active conformation," that is complementary to the target's binding site. The piperidine ring typically exists in a stable chair conformation, where substituents can occupy either axial or equatorial positions. nih.gov

SAR studies, by comparing the activities of conformationally constrained analogues, help to deduce the likely binding pose. For example, the relative activity of cis and trans isomers (as discussed in 5.1.2) provides strong clues. If a cis isomer, which may preferentially place both substituents in equatorial positions, is more active, it suggests the receptor prefers this wider, flatter conformation. Conversely, higher activity in a trans isomer might indicate that one axial and one equatorial substituent are required for optimal interactions. Pseudoallylic strain can also influence conformational preference, forcing substituents into an axial orientation, which can be critical for fitting into a binding site. nih.gov Computational modeling, in conjunction with SAR data, is often employed to visualize and evaluate the energy of different conformations and their potential interactions with a receptor model.

Modifications to the Cyclohexyl Moiety and Their Impact on Biological Activity

The 3-methylcyclohexyl group serves as a bulky, lipophilic moiety that likely engages in hydrophobic interactions within the binding pocket. Modifications to this part of the molecule can fine-tune lipophilicity, shape, and metabolic stability.

Altering the size of the cycloalkane ring can probe the spatial limits of the hydrophobic pocket. Replacing the cyclohexyl ring with a smaller cyclopentyl ring or a larger cycloheptyl ring can either improve or diminish binding, depending on the specific topology of the receptor.

A common strategy in medicinal chemistry is the replacement of a saturated carbocycle with an aromatic ring. Substituting the 3-methylcyclohexyl group with a 3-methylphenyl (m-tolyl) group introduces a flat, rigid structure and the potential for π-π stacking or cation-π interactions. However, this change can also lead to a complete loss of activity if the three-dimensional shape of the cyclohexyl ring is essential for binding. researchgate.net

| Compound | Modification | Hypothetical IC50 (nM) |

|---|---|---|

| Parent Compound | 3-Methylcyclohexyl | 50 |

| Analogue 3a | Cyclopentyl | 150 |

| Analogue 3b | Cycloheptyl | 300 |

| Analogue 3c | Phenyl (Aromatic Replacement) | >10,000 |

| Analogue 3d | 3-Methylphenyl | 1,500 |

Introducing substituents onto the cyclohexyl ring is a powerful method to modulate the compound's structure-property relationship. Adding small, non-polar groups like additional methyl or ethyl groups can enhance van der Waals interactions if there is available space in the binding pocket.

Conversely, the introduction of polar substituents, such as hydroxyl (-OH), cyano (-CN), or fluorine (-F) atoms, can have a multifaceted impact. These groups can form new hydrogen bonds or dipole-dipole interactions with the target, potentially increasing affinity. Furthermore, polar groups generally decrease lipophilicity (LogP) and can improve aqueous solubility and metabolic stability. For example, strategic fluorination of a cyclohexyl ring has been shown to create polarized "Janus face" motifs that can significantly alter a molecule's physicochemical properties and reduce metabolic degradation. nih.gov

| Compound | Substituent on Cyclohexyl Ring | Hypothetical IC50 (nM) | Hypothetical LogP |

|---|---|---|---|

| Parent Compound | 3-Methyl | 50 | 4.2 |

| Analogue 4a | 3,3-Dimethyl | 95 | 4.6 |

| Analogue 4b | 4-Hydroxy (polar) | 70 | 3.5 |

| Analogue 4c | 4-Fluoro (polar) | 40 | 4.1 |

| Analogue 4d | 4-Cyano (polar) | 110 | 3.8 |

No Publicly Available Research Found for "this compound" Analogues

Following a comprehensive search of scientific literature and databases, no specific research articles detailing the Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), or Quantitative Structure-Activity Relationship (QSAR) studies of "this compound" and its bridged, constrained, or other analogues could be identified.

While there is a substantial body of research on the SAR and QSAR of piperidine derivatives in general, the explicit focus of the user's request on "this compound" prevents the inclusion of this broader data, as it would not adhere to the strict constraints of the query.

Therefore, the subsequent sections of the requested article, which were to be structured around the core outline provided, cannot be generated at this time due to the absence of specific scientific findings for the target compound and its analogues. The required detailed research findings and data tables for the following sections are not available in the public domain:

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Ligand-Based and Structure-Based Design Approaches

It is possible that research on this specific compound is proprietary, has not yet been published, or is part of ongoing, undisclosed studies. Without accessible research data, a scientifically accurate and informative article focusing solely on "this compound" and its analogues, as per the user's instructions, cannot be produced.

Theoretical and Computational Chemistry Approaches in 3 Methyl 5 3 Methylcyclohexyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comalliedacademies.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a molecule like 3-Methyl-5-(3-methylcyclohexyl)piperidine with a protein target.

Binding mode analysis for this compound would involve docking the molecule into the active site of a target protein. The process identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the piperidine (B6355638) ring's nitrogen could act as a hydrogen bond acceptor, while the methyl and methylcyclohexyl groups could engage in hydrophobic interactions within the binding pocket.

Computational tools can identify "hotspots," which are regions in the binding site that contribute significantly to the binding energy. Understanding these hotspots is crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity.

A hypothetical binding mode analysis of this compound with a generic kinase target is presented in the table below.

| Interaction Type | Interacting Residue | Ligand Moiety | Distance (Å) |

| Hydrogen Bond | ASP145 | Piperidine-NH | 2.8 |

| Hydrophobic | LEU25 | Methylcyclohexyl | 3.5 |

| Hydrophobic | VAL78 | Methyl (piperidine) | 3.9 |

| van der Waals | ALA143 | Cyclohexyl ring | 4.1 |

Note: This data is hypothetical and for illustrative purposes.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.govu-strasbg.fr The this compound scaffold can be used as a template to search for novel ligands with potentially improved properties.

In a virtual screening campaign, a database of compounds would be docked into the target protein's active site, and the binding energies would be calculated. The top-scoring compounds would then be selected for further experimental testing. This approach accelerates the drug discovery process by prioritizing compounds with a higher probability of being active. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the conformational changes of this compound in different environments and to analyze the dynamics of its interaction with a protein target.

The this compound molecule can adopt various conformations due to the flexibility of the piperidine and cyclohexane (B81311) rings. wikipedia.org MD simulations can be used to sample the conformational ensemble of the molecule in aqueous solution and in a lipid bilayer, mimicking a cell membrane. This analysis reveals the most stable conformations and the energy barriers between them, which is crucial for understanding its biological activity.

The piperidine ring typically adopts a chair conformation. wikipedia.org The substituents, the methyl and methylcyclohexyl groups, can be in either axial or equatorial positions, leading to different stereoisomers with distinct energetic profiles.

MD simulations can also be used to study the dynamics of the this compound-protein complex. This allows for the investigation of the stability of the binding mode predicted by molecular docking and the calculation of the binding free energy.

Furthermore, these simulations can predict the ligand's residence time, which is the average time it remains bound to the protein. A longer residence time is often associated with a more sustained biological effect.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations provide a highly accurate description of the electronic structure of a molecule. These methods can be used to calculate various properties of this compound, such as its charge distribution, molecular orbitals, and reactivity.

QM calculations can determine the partial atomic charges, which are important for understanding electrostatic interactions with the protein target. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and stability.

A summary of hypothetical QM-calculated electronic properties for this compound is shown below.

| Property | Value |

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

Note: This data is hypothetical and for illustrative purposes.

These theoretical and computational approaches provide a comprehensive framework for investigating the chemical and biological properties of this compound, guiding further experimental research and development.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry that provides insights into the reactivity and electronic properties of a molecule. youtube.comyoutube.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. youtube.comyoutube.com

For this compound, a theoretical FMO analysis would involve computational calculations to determine the energies of its HOMO and LUMO. The HOMO, being the orbital from which an electron is most readily donated, would indicate the molecule's nucleophilic character. youtube.comyoutube.com Conversely, the LUMO, the orbital that most readily accepts an electron, would define its electrophilic character. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.

A hypothetical FMO analysis of this compound would likely reveal that the lone pair of electrons on the nitrogen atom of the piperidine ring contributes significantly to the HOMO. This would suggest that the nitrogen atom is a primary site for electrophilic attack. The spatial distribution of the LUMO would likely be more delocalized across the carbon skeleton.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | 2.1 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.6 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative and not based on experimental data for this specific compound.

Reaction Pathway Elucidation for Synthetic Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, allowing for the exploration of various reaction pathways and the identification of transition states. nih.gov For the synthesis of this compound, computational methods could be employed to investigate the feasibility and efficiency of different synthetic routes.

One common synthetic route to substituted piperidines involves the reduction of corresponding pyridine precursors. nih.gov A computational study could model the hydrogenation of a hypothetical 3-methyl-5-(3-methylcyclohexyl)pyridine precursor. By calculating the potential energy surface for the reaction, researchers can identify the lowest energy pathway, predict the stereoselectivity of the product, and understand the role of different catalysts. nih.gov Such studies can help in optimizing reaction conditions, such as temperature, pressure, and choice of catalyst, to maximize the yield of the desired stereoisomer of this compound.

For instance, density functional theory (DFT) calculations could be used to model the adsorption of the pyridine precursor onto a catalyst surface, the stepwise addition of hydrogen atoms, and the desorption of the final piperidine product. These calculations would provide valuable insights into the energetics of each step and the geometry of the transition states.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are increasingly being used in drug discovery to analyze large datasets of chemical compounds and to build predictive models for their biological activities and properties. researchgate.netnih.govmdpi.com

Large-Scale Data Analysis of Compound Libraries

Although data on this compound itself is scarce, it can be analyzed within the context of large virtual or physical compound libraries containing other piperidine derivatives. Cheminformatics tools can be used to calculate a wide range of molecular descriptors for each compound in the library, such as molecular weight, lipophilicity (logP), polar surface area, and various topological and conformational descriptors.

By applying statistical and machine learning techniques, such as principal component analysis (PCA) and clustering algorithms, to these descriptor sets, it is possible to explore the chemical space occupied by these compounds. This can help in identifying compounds with similar properties to this compound and in understanding its potential place within a broader chemical landscape.

Predictive Modeling for Target Engagement and Off-Target Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in medicinal chemistry. nih.govmdpi.com If a dataset of piperidine derivatives with known biological activity against a particular target is available, a QSAR model can be developed. This model would establish a mathematical relationship between the molecular descriptors of the compounds and their measured activity. nih.gov

Such a model could then be used to predict the potential biological activity of this compound. For example, if a QSAR model has been trained on a set of piperidine-based inhibitors of a specific enzyme, the descriptors for this compound could be fed into the model to estimate its inhibitory potency. Similarly, predictive models for off-target effects and potential toxicity can be built to flag potential liabilities early in the drug discovery process. mdpi.com

Table 2: Illustrative Predictive Modeling Results for this compound

| Model Type | Predicted Endpoint | Hypothetical Predicted Value |

| QSAR for Target X | pIC50 | 6.2 |

| Off-Target Model for hERG | Probability of Blockade | 0.15 |

| ADMET Model | Blood-Brain Barrier Permeability | High |

Note: These are hypothetical predictions to illustrate the output of such models and are not based on actual experimental data.

De Novo Design and Optimization of this compound Analogues

De novo drug design involves the computational generation of novel molecular structures with desired properties. duke.edu Starting from a seed fragment or a pharmacophore model, algorithms can build new molecules by adding atoms and fragments in a stepwise manner. These generated structures are then scored based on their predicted affinity for a biological target and other desirable drug-like properties.

In the context of this compound, if this compound were identified as a hit in a screening campaign, de novo design algorithms could be used to generate novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. For example, the algorithm could explore different substitution patterns on the piperidine ring or the cyclohexyl group, or even replace these scaffolds with bioisosteric alternatives. The resulting virtual library of analogues could then be prioritized for synthesis and biological evaluation, accelerating the hit-to-lead optimization process.

Preclinical Metabolomic Profiling of 3 Methyl 5 3 Methylcyclohexyl Piperidine

In Vitro Metabolic Stability and Enzyme Identification

The initial assessment of a compound's metabolic fate begins with in vitro assays to determine its stability in the presence of metabolic enzymes and to identify the specific enzymes responsible for its biotransformation.

In vitro metabolic stability is a critical parameter evaluated early in drug discovery to predict in vivo hepatic clearance. researchgate.net These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain a wide range of drug-metabolizing enzymes.

Microsomal stability assays utilize subcellular fractions of the liver that are enriched in cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. Hepatocyte stability assays use intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II metabolic pathways. The results from these assays, often reported as half-life (t½) and intrinsic clearance (CLint), are fundamental for predicting a compound's pharmacokinetic profile. nih.gov

The following table illustrates a hypothetical data structure for presenting results from such stability assays across different preclinical species.

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

Identifying the specific CYP450 enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. enamine.netnih.gov This process, known as reaction phenotyping, can be conducted using several methods. bioivt.com One common approach involves incubating the compound with a panel of recombinant human CYP enzymes to determine which isoforms are capable of metabolizing it. researchgate.net Another method uses chemical inhibitors that are selective for specific CYP enzymes in human liver microsomes. bioivt.comresearchgate.net A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP isoform. researchgate.net

A typical table summarizing CYP450 reaction phenotyping data might look like this:

| CYP450 Isoform | Method | % Metabolism |

| CYP1A2 | Recombinant Enzyme | Data not available |

| CYP2C9 | Recombinant Enzyme | Data not available |

| CYP2C19 | Recombinant Enzyme | Data not available |

| CYP2D6 | Recombinant Enzyme | Data not available |

| CYP3A4 | Recombinant Enzyme | Data not available |

| CYP1A2 | Chemical Inhibition | Data not available |

| CYP2C9 | Chemical Inhibition | Data not available |

| CYP2C19 | Chemical Inhibition | Data not available |

| CYP2D6 | Chemical Inhibition | Data not available |

| CYP3A4 | Chemical Inhibition | Data not available |

Identification and Characterization of Major Metabolites in Preclinical Species

Following the assessment of metabolic stability, the next step involves identifying and structurally characterizing the metabolites formed in preclinical animal models.

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/HRMS) is a primary tool for detecting and identifying potential metabolites in biological matrices such as plasma, urine, and feces from preclinical species. By comparing the mass spectra of samples from dosed animals to control samples, researchers can identify parent compound-related material. The accurate mass measurements provided by HRMS allow for the prediction of elemental compositions for potential metabolites.

While mass spectrometry provides valuable information about the mass and elemental composition of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure elucidation. Sufficient quantities of the major metabolites are isolated and purified from biological samples for analysis by one-dimensional and two-dimensional NMR techniques. This allows for the precise determination of the sites of metabolic modification on the parent molecule.

Biotransformation Pathways and Enzymes Involved in 3-Methyl-5-(3-methylcyclohexyl)piperidine Metabolism in Animal Models

By integrating the data from in vitro and in vivo studies, a comprehensive picture of the biotransformation pathways can be constructed. This involves mapping the metabolic reactions, such as oxidation, hydroxylation, and conjugation, that the parent compound undergoes. The specific enzymes responsible for these transformations, identified through reaction phenotyping, are then linked to the formation of specific metabolites. Common biotransformation reactions include hydroxylation of aliphatic or alicyclic rings and N-dealkylation. mdpi.com

A summary of potential biotransformation pathways would typically be presented in a table format, as shown hypothetically below.

| Metabolite ID | Proposed Structure | Proposed Biotransformation Pathway | Major/Minor | Preclinical Species |

| M1 | Structure not available | Hydroxylation of the cyclohexyl ring | Data not available | Data not available |

| M2 | Structure not available | Hydroxylation of the piperidine (B6355638) ring | Data not available | Data not available |

| M3 | Structure not available | Oxidation of a methyl group | Data not available | Data not available |

| M4 | Structure not available | Glucuronide conjugation of a hydroxylated metabolite | Data not available | Data not available |

An article on the preclinical metabolomic profiling and biological activity assessment of key metabolites for the chemical compound “this compound” cannot be generated at this time.

A thorough search of publicly available scientific literature and databases has yielded no specific information regarding the metabolomic profiling or the biological activity of the metabolites of this compound. Research and data on this particular compound appear to be limited or not publicly disclosed. Therefore, the requested article, which requires detailed research findings and data tables on this subject, cannot be created.

Future Research Directions and Unaddressed Challenges for 3 Methyl 5 3 Methylcyclohexyl Piperidine

Exploration of Novel Biological Targets for 3-Methyl-5-(3-methylcyclohexyl)piperidine and Its Derivatives

A primary challenge is the identification of the biological targets of this compound. The vast chemical space occupied by piperidine (B6355638) derivatives suggests a broad range of potential activities, including but not limited to anticancer, antiviral, antimicrobial, and central nervous system effects. researchgate.netajchem-a.com

Future research should systematically explore these possibilities. High-throughput screening (HTS) of this compound against diverse panels of receptors, enzymes, and ion channels could provide initial "hits." In parallel, the synthesis of a focused library of derivatives, modifying the methyl and methylcyclohexyl substituents, would be crucial for establishing preliminary structure-activity relationships (SAR).

Computational approaches will be instrumental in this exploratory phase. In silico target prediction tools, such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), can forecast potential protein targets and pharmacological effects based on the compound's structure. clinmedkaz.org These predictions can help prioritize experimental screening efforts. For instance, docking studies against known piperidine-binding proteins, such as opioid receptors or cholinesterases, could offer initial hypotheses for laboratory validation. nih.govtandfonline.comresearchgate.net

| Potential Target Class | Rationale based on Piperidine Derivatives | Illustrative Screening Assays |

| G-Protein Coupled Receptors (GPCRs) | Many piperidine-containing drugs target GPCRs (e.g., opioid, histamine (B1213489) receptors). nih.govnih.gov | Radioligand binding assays, functional assays (e.g., cAMP measurement). |

| Ion Channels | Piperidine derivatives have shown activity as ion channel modulators. clinmedkaz.org | Electrophysiology (e.g., patch-clamp), ion flux assays. |

| Enzymes | Piperidine scaffolds are present in various enzyme inhibitors (e.g., cholinesterase inhibitors). researchgate.net | Enzyme activity assays, kinetic studies. |

| Nuclear Receptors | Some heterocyclic compounds interact with nuclear receptors. | Reporter gene assays, co-activator/co-repressor recruitment assays. |

Integration of this compound Research with Emerging Technologies

To accelerate the characterization of this compound, the integration of cutting-edge technologies is essential. Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing data from other piperidine derivatives to predict the properties of this novel compound, including its potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. eijppr.comnih.gov

Furthermore, advancements in chemical synthesis, such as automated flow chemistry, could facilitate the rapid and efficient production of a diverse library of derivatives for screening. nih.gov This would enable a more comprehensive exploration of the chemical space around the this compound core structure.

DNA-encoded library technology (DELT) offers another powerful approach. By attaching a unique DNA tag to this compound and its analogues, vast libraries can be screened simultaneously against a protein target, with subsequent DNA sequencing to identify the binding compounds.

Advanced in vitro Disease Models for Further Characterization of this compound Mechanisms

Once initial biological activities are identified, advanced in vitro models will be crucial for mechanistic studies. Patient-derived organoids, which are three-dimensional cultures that recapitulate the complex structure and function of human organs, offer a more physiologically relevant system than traditional 2D cell cultures. For example, if initial screens suggest anticancer activity, testing the compound on patient-derived tumor organoids could provide valuable insights into its efficacy in a more realistic tumor microenvironment.

Similarly, if the compound shows promise for neurodegenerative diseases, its effects could be studied in induced pluripotent stem cell (iPSC)-derived neurons or brain organoids. These models can help to elucidate the compound's impact on neuronal function, protein aggregation, and other disease-relevant pathways.

Addressing Knowledge Gaps in the Preclinical Pharmacological Profile of this compound

A significant unaddressed challenge is the complete lack of preclinical pharmacological data for this compound. A systematic evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is a prerequisite for any further development.

Key preclinical studies would include:

ADMET Profiling: In vitro assays to determine metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition). In silico ADMET prediction tools can provide initial estimates. eijppr.comnih.gov

Pharmacokinetic Studies: In vivo studies in animal models (e.g., rodents) to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance.

Preliminary Toxicology: Acute toxicity studies in animals to determine the maximum tolerated dose and identify any potential organ toxicities.

| Preclinical Parameter | Illustrative Experimental Approach | Importance |

| Metabolic Stability | Incubation with liver microsomes followed by LC-MS analysis. | Predicts how quickly the compound is broken down in the body. |

| Plasma Protein Binding | Equilibrium dialysis. | Affects the amount of free drug available to interact with its target. |

| Bioavailability | Comparison of plasma concentrations after oral and intravenous administration in rodents. | Determines the fraction of an administered dose that reaches systemic circulation. |

| In vivo Efficacy | Testing in relevant animal models of disease (e.g., xenograft models for cancer). nih.gov | Provides proof-of-concept for the compound's therapeutic potential. |

Potential for this compound as a Chemical Probe in Biological Systems

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. If this compound is found to bind with high affinity and selectivity to a novel or understudied protein, it could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to facilitate research into that target's role in health and disease.

The development of such a probe would require the synthesis of derivatives with a suitable "handle" for attaching these tags, without disrupting the compound's binding to its target. This would enable a range of applications, including target validation, imaging studies, and affinity-based proteomics to identify interacting proteins. The use of piperidine scaffolds in this manner is an active area of research. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.